molecular formula C17H18ClNO2 B2535510 (R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride CAS No. 147977-03-5

(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride

Cat. No. B2535510
CAS RN: 147977-03-5
M. Wt: 303.79
InChI Key: YVSJKKWERAGVDO-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride” is a compound that contains a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring . The compound has a molecular weight of 210.2711 .


Molecular Structure Analysis

The molecular structure of this compound involves a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring . The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified in the available literature

Mode of Action

The mode of action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is not well understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified. The compound likely interacts with specific biochemical pathways, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not well documented. These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety.

Result of Action

The molecular and cellular effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly defined. The compound likely exerts its effects by interacting with specific molecular targets and influencing cellular processes.

Action Environment

The action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules. These factors can influence the stability, efficacy, and action of the compound.

properties

IUPAC Name

(2R)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJKKWERAGVDO-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride

Synthesis routes and methods I

Procedure details

Ethyl α-amino-10,11-dihydro-5H-dibenzo[a,d]-cycloheptene-5-acetate hydrochloride (13 g, 39 mmol) is stirred with 400 mL of IM ethanolic potassium hydroxide solution at room temperature overnight. Ethanol is stripped and the solid taken up in water, extracted with diethyl ether, and acidified with 1N hydrochloric acid to pH 1. A precipitate is collected by filtration, washed with diethyl ether, dried at 50° C./2 mm Hg to furnish 8.81 g of the title compound; mp >285° C.
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Synthesis routes and methods II

Procedure details

The crude ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate is mixed with 250 mL of 6N hydrochloric acid solution and heated at reflux for 2 hours. After cooling to room temperature a solid is collected by filtration, washed with water and diethyl ether, air dried, then dried at 50° C./2 mm Hg. This provides 6.43 g of the title compound; mp >280° C.
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ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate
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Synthesis routes and methods III

Procedure details

Ethyl α-nitro-5H-dibenzo[a,d]cycloheptene-5-acetate (13 g, 40 mmol) (Example 4, Step A) is dissolved in 150 mL of ethanol, 40 mL of water, and 3.5 mL of concentrated hydrochloric acid and hydrogenated with 2.0 g of 20% palladium on carbon (52 psi, 30 hours). The filtered solution is stripped and a white solid washed with diethyl ether, dried at 50° C./2 mm Hg. The crude product is used as is in the next step.
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Ethyl α-nitro-5H-dibenzo[a,d]cycloheptene-5-acetate
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13 g
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40 mL
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3.5 mL
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2 g
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